2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(4-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the piperidine and phenoxy groups through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as reflux or microwave-assisted heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate coupling reactions, and purification steps like crystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for neurological disorders due to its benzodiazepine core.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves binding to specific molecular targets such as GABA receptors in the central nervous system. This binding modulates the activity of these receptors, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
2-(4-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific structural features, such as the combination of a benzodiazole ring with a piperidine moiety and a phenoxy group. This unique structure may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C25H32N4O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C25H32N4O2/c1-3-13-29-23-12-9-20(26-25(30)18-31-21-10-7-19(2)8-11-21)16-22(23)27-24(29)17-28-14-5-4-6-15-28/h7-12,16H,3-6,13-15,17-18H2,1-2H3,(H,26,30) |
InChI Key |
KNNBIDICFVYXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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